(2-(2-(2-Azidoethoxy)ethoxy)ethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside
CAS No.: 153252-68-7
Cat. No.: VC11679973
Molecular Formula: C20H31N3O12
Molecular Weight: 505.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 153252-68-7 |
|---|---|
| Molecular Formula | C20H31N3O12 |
| Molecular Weight | 505.5 g/mol |
| IUPAC Name | [(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]oxan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C20H31N3O12/c1-12(24)31-11-16-17(32-13(2)25)18(33-14(3)26)19(34-15(4)27)20(35-16)30-10-9-29-8-7-28-6-5-22-23-21/h16-20H,5-11H2,1-4H3/t16-,17-,18+,19+,20+/m1/s1 |
| Standard InChI Key | DLTVNCZYHKTWGV-SLHNCBLASA-N |
| Isomeric SMILES | CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
| SMILES | CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
(2-(2-(2-Azidoethoxy)ethoxy)ethyl)-2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside is a mannose-derived glycoconjugate with the molecular formula C₂₀H₃₁N₃O₁₂ and a molecular weight of 505.5 g/mol . The structure comprises:
-
A α-D-mannopyranoside core with acetyl protections at the 2, 3, 4, and 6 hydroxyl groups.
-
A triethylene glycol spacer terminated by an azide group (-N₃), enabling click chemistry applications .
The stereochemistry is defined by five stereocenters in the mannose ring, with confirmed configurations via NMR and X-ray crystallography in analogous compounds . The InChIKey DLTVNCZYHKTWGV-SLHNCBLASA-N uniquely identifies its isomeric structure.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 153252-68-7 | |
| Molecular Formula | C₂₀H₃₁N₃O₁₂ | |
| Molecular Weight | 505.5 g/mol | |
| Stereocenters | 5 | |
| Azide Functional Group | Yes |
Synthesis and Modification
Table 2: Synthesis Optimization Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Glycosylation | BF₃·OEt₂, DCM, 40°C | 75% |
| Tosyl Displacement | NaN₃, DMF, 80°C | 93% |
Functional Applications
Bioconjugation and Click Chemistry
The azide group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating covalent linkages with alkynylated biomolecules. This property is exploited in:
-
Antibody-Drug Conjugates (ADCs): Site-specific coupling of toxins to antibodies .
-
Surface Functionalization: Immobilization of carbohydrates on nanoparticles for biosensing .
Antimicrobial Glycodendrimers
Recent studies demonstrate its incorporation into mannosylated dendrimers entrapping zero-valent copper/silver. These constructs exhibit bactericidal activity against enterotoxigenic Escherichia coli by disrupting cell membranes and inhibiting toxin production .
Drug Delivery Enhancements
The acetyl groups enhance lipophilicity, improving blood-brain barrier penetration in neurologic therapeutics. Concurrently, the PEG-like spacer augments aqueous solubility, enabling stable formulations .
Comparative Analysis with Analogues
galactopyranoside vs. mannopyranoside Derivatives
Replacing mannose with galactose (e.g., CAS 381716-33-2) alters receptor targeting:
-
Mannose: Targets macrophages and dendritic cells via mannose receptors.
-
Galactose: Binds hepatocytes via asialoglycoprotein receptors .
Table 3: Functional Differences Between Analogues
| Feature | Mannose Derivative | Galactose Derivative |
|---|---|---|
| Target Cells | Immune cells | Hepatocytes |
| Common Applications | Vaccines, antimicrobials | Liver-specific drug delivery |
Future Directions and Challenges
Targeted Cancer Therapies
Ongoing research explores its use in click-to-release prodrug systems, where tumor-associated enzymes cleave mannose-azide conjugates to activate chemotherapeutics .
Scalability Constraints
Current synthesis requires >5 steps with chromatographic purifications, limiting industrial production. Flow chemistry approaches are under investigation to improve efficiency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume